- Preparation of acid-sensitive epoxy monomers, China, , ,
Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

92223-80-8 structure
Product name:tert-Butyl Oxirane-2-carboxylate
CAS No:92223-80-8
MF:C7H12O3
Molecular Weight:144.168382644653
MDL:MFCD24501779
CID:2949432
PubChem ID:14288020
tert-Butyl Oxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester
- TERT-BUTYL OXIRANE-2-CARBOXYLATE
- 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)
- Glycidic acid, tert-butyl ester (7CI)
- Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)
- Oxirane-2-carboxylic acid tert-butyl ester
- AS-67498
- DB-088544
- 92223-80-8
- tert-butyloxirane-2-carboxylate
- Oxiranecarboxylic acid, 1,1-dimethylethyl ester
- CS-0037958
- MFCD24501779
- SCHEMBL7870788
- tert-Butyl (R)-oxirane-2-carboxylate
- SY125206
- Z1509050079
- EN300-1272483
- W11683
- AKOS032961391
- tert-Butyl Oxirane-2-carboxylate
-
- MDL: MFCD24501779
- インチ: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
- InChIKey: DPZMUWXOAMOYDT-UHFFFAOYSA-N
- SMILES: O=C(C1CO1)OC(C)(C)C
計算された属性
- 精确分子量: 144.078644241g/mol
- 同位素质量: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- XLogP3: 0.8
tert-Butyl Oxirane-2-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl Oxirane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A984320-1g |
tert-Butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 1g |
$24.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108598-100mg |
tert-Butyl oxirane-2-carboxylate |
92223-80-8 | 98% | 100mg |
¥36 | 2023-04-12 | |
Enamine | EN300-1272483-0.1g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 0.1g |
$106.0 | 2023-06-08 | |
TRC | B872003-100mg |
tert-Butyl Oxirane-2-carboxylate |
92223-80-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
abcr | AB487767-5 g |
tert-Butyl oxirane-2-carboxylate, 95%; . |
92223-80-8 | 95% | 5g |
€227.90 | 2023-04-20 | |
Enamine | EN300-1272483-10000mg |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95.0% | 10000mg |
$493.0 | 2023-10-02 | |
Enamine | EN300-1272483-10.0g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 10g |
$807.0 | 2023-06-08 | |
abcr | AB487767-5g |
tert-Butyl oxirane-2-carboxylate, 95%; . |
92223-80-8 | 95% | 5g |
€213.00 | 2025-02-13 | |
Enamine | EN300-1272483-0.25g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 0.25g |
$151.0 | 2023-06-08 | |
Enamine | EN300-1272483-2.5g |
tert-butyl oxirane-2-carboxylate |
92223-80-8 | 95% | 2.5g |
$390.0 | 2023-06-08 |
tert-Butyl Oxirane-2-carboxylate 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 12 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
Reference
- Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile , Water ; 15 min, 298 K; 15 min, 298 K
Reference
- Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 d, reflux; reflux → 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?Journal of the American Chemical Society, 2008, 130(31), 10096-10102,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ; rt
Reference
- A chameleon catalyst for nonheme iron-promoted olefin oxidationChemical Communications (Cambridge, 2014, 50(89), 13777-13780,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Benzene , Tetrahydrofuran , Hexane
Reference
- A stereocontrolled approach to electrophilic epoxidesJournal of the Chemical Society, 1988, (9), 2663-74,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 d, reflux
Reference
- Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Peracetic acid
Reference
- Peracetic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ; 25 min, rt
Reference
- Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidantJournal of the American Chemical Society, 2007, 129(51), 15964-15972,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile , Water ; 20 min, 25 °C; 5 min, 25 °C
Reference
- Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excessAngewandte Chemie, 2008, 47(10), 1887-1889,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt
Reference
- Preparation of biaryl monobactam compounds for the treatment of bacterial infections, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile , Water
Reference
- Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of OlefinsJournal of the American Chemical Society, 2001, 123(27), 6722-6723,
tert-Butyl Oxirane-2-carboxylate Preparation Products
tert-Butyl Oxirane-2-carboxylate 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
92223-80-8 (tert-Butyl Oxirane-2-carboxylate) Related Products
- 94443-88-6(bacopaside X)
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)
- 73791-20-5(6-Chloro-4-nitroso-O-cresol)
- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate

Purity:99%
はかる:25g
Price ($):346.0